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Compound of Interest

Compound Name: Boron

Cat. No.: B036983

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
common issues encountered during experiments aimed at improving the efficiency of boron-
doped solar cells.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fabrication and
characterization of boron-doped solar cells.
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Problem

Possible Causes

Recommended Solutions

Significant drop in cell
efficiency after initial light

exposure.

Formation of boron-oxygen (B-
O) complexes, leading to Light
Induced Degradation (LID).[1]

[21(31[4]

1. llluminated Annealing
(Regeneration): Apply a post-
fabrication treatment
combining illumination and
elevated temperature to
permanently deactivate the B-
O complexes.[1][3][5][€] 2.
Hydrogenation: Introduce
hydrogen into the silicon bulk,
typically via the deposition of a
hydrogen-rich silicon nitride
(SiNx:H) layer, to passivate the
B-O defects.[7] 3. Alternative
Doping: Consider using
gallium as a p-type dopant
instead of boron, as it does not
form performance-degrading

complexes with oxygen.

Low open-circuit voltage (Voc).

1. High surface recombination
velocity. 2. Incomplete
passivation of the boron

emitter.

1. Surface Passivation:
Deposit a high-quality
passivation layer, such as
Aluminum Oxide (Al203) with
its inherent negative fixed
charges, or a stack of Silicon
Dioxide (SiOz) and Silicon
Nitride (SiNx). 2. Optimize
Boron Doping Profile: A higher
boron concentration at the
surface can improve Voc up to
a certain point, after which
surface recombination losses

increase.[8]

Low short-circuit current

density (Jsc).

1. High surface reflection. 2.

Poor light trapping. 3.

1. Anti-Reflection Coating
(ARC): Optimize the thickness
and refractive index of the
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Recombination losses in the SiNx:H layer to minimize

bulk or at the surfaces. reflection.[9] 2. Surface
Texturing: Employ surface
texturing techniques to
enhance light trapping. 3.
Improve Bulk Lifetime:
Implement gettering processes
to remove metallic impurities
that act as recombination

centers.[4]

1. Optimize Diffusion Process:
Ensure uniform temperature
and gas flow during BBr3
diffusion to achieve a

1. Non-uniformity in the boron consistent doping profile. 2.

Inconsistent results between doping process. 2. Variations Wafer Selection: Characterize
samples. in the oxygen concentration of incoming wafers for their
the silicon wafers. interstitial oxygen

concentration to select for
lower-oxygen substrates,

which are less prone to LID.[1]

[4]

Frequently Asked Questions (FAQS)

Q1: What is Light Induced Degradation (LID) in boron-doped solar cells?

Al: Light Induced Degradation (LID) is a phenomenon where the efficiency of a boron-doped
Czochralski (Cz) silicon solar cell decreases within the first few hours or days of exposure to
sunlight.[4] This degradation is primarily caused by the formation of recombination-active
boron-oxygen (B-O) complexes in the silicon bulk, which reduces the minority carrier lifetime.

[11[2][3]

Q2: How can | prevent the formation of boron-oxygen complexes?
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A2: While completely preventing the formation of B-O complexes in boron-doped Cz-Si is
challenging, their detrimental effect can be significantly mitigated. One approach is to use
silicon wafers with a lower initial concentration of interstitial oxygen.[1][4] Another effective
strategy is to replace boron with an alternative p-type dopant, such as gallium, which does not
exhibit the same degradation behavior.

Q3: What is "regeneration” and how does it work?

A3: Regeneration is a process that permanently deactivates the recombination-active boron-
oxygen complexes through a combination of illumination and elevated temperatures (typically
between 70°C and 230°C).[3][6] This process is believed to alter the configuration of the B-O
complex to a passive state, leading to a stable recovery of the solar cell's efficiency.[2]

Q4: What is the role of hydrogen in improving the efficiency of boron-doped solar cells?

A4: Hydrogen plays a crucial role in passivating defects within the silicon bulk, including the
boron-oxygen complexes responsible for LID.[7] It is typically introduced by depositing a
hydrogen-rich dielectric layer, such as silicon nitride (SiNx:H), using Plasma-Enhanced
Chemical Vapor Deposition (PECVD). During a subsequent high-temperature step like contact
firing, hydrogen diffuses into the silicon and bonds with the defects, neutralizing their harmful
electrical activity.[7]

Q5: Which surface passivation layer is best for a boron-doped emitter?

A5: For a p-type boron-doped emitter, a passivation layer with a high density of negative fixed
charges is ideal to create a field-effect passivation that repels minority carriers (electrons) from
the surface. Aluminum oxide (Al20s) is an excellent choice due to its inherently high negative
charge density. Stacks of silicon dioxide (SiOz) and silicon nitride (SiNx) can also be effective.

Quantitative Data Summary

The following tables summarize the impact of various strategies on the performance of boron-
doped solar cells.

Table 1: Impact of LID Mitigation Strategies on Solar Cell Efficiency
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o . Efficiency Efficiency Absolute
Mitigation Initial o
o after after Efficiency Reference
Strategy Efficiency _ )
Degradation  Treatment Gain

llluminated
Annealing

] ~20.0% ~19.4% ~20.0% ~0.6% [4]
(Regeneratio
n)
Advanced
Hydrogenatio  Not Specified  Not Specified  Not Specified 1.1% [7]
n
Gallium Higher Prevents
Doping (vs. Not Specified  stability, less Not Specified  significant
Boron) degradation LID

Table 2: Typical Process Parameters for Efficiency Improvement Techniques
Technique Parameter Value Reference
BBrs Diffusion Temperature 850 - 950 °C
BBrs Flow Rate 50 - 200 sccm
N2z Carrier Gas Flow
1-5sim
Rate
] Substrate
PECVD of SiNx:H 350 - 450 °C [10]
Temperature

SiH4 Flow Rate 100 - 300 sccm
NHs Flow Rate 400 - 800 sccm
Chamber Pressure 0.1-1.0 mbar
llluminated Annealing Temperature 70-230°C [3][6]
lllumination Intensity 0.1-1.0suns [2]
Duration Minutes to hours [4]
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Experimental Protocols

1. Boron Doping of n-type Silicon Wafers using BBrs Diffusion

This protocol describes a typical process for creating a p-type emitter on an n-type silicon
wafer.

o Wafer Cleaning: Perform a standard RCA clean to remove organic and inorganic
contaminants from the wafer surface.

o Furnace Preparation: Ramp a diffusion furnace to the desired deposition temperature (e.g.,
900°C).

o Wafer Loading: Load the cleaned silicon wafers into the furnace.
e Pre-deposition:

o Flow nitrogen (N2) carrier gas through a bubbler containing liquid Boron Tribromide
(BBrs).

o Introduce the N2/BBr3 gas mixture into the furnace for a specified time (e.g., 15-30
minutes). This forms a borosilicate glass (BSG) layer on the wafer surface.

e Drive-in:
o Stop the BBrs flow and increase the furnace temperature (e.g., to 950-1050°C).

o Introduce a controlled mixture of N2 and Oxygen (O2) into the furnace. The oxygen grows
a thin silicon dioxide layer under the BSG, which drives the boron from the BSG into the
silicon.

o The duration of this step (e.g., 30-60 minutes) determines the junction depth.
o Wafer Unloading: Ramp down the furnace temperature and unload the wafers.
e BSG Removal: Etch the borosilicate glass layer using a hydrofluoric acid (HF) solution.

2. Hydrogen Passivation using PECVD of Silicon Nitride (SiNx:H)
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This protocol details the deposition of a hydrogen-rich silicon nitride layer that serves as both
an anti-reflection coating and a source of hydrogen for passivation.

Wafer Loading: Place the boron-doped silicon wafers into a Plasma-Enhanced Chemical
Vapor Deposition (PECVD) chamber.

Chamber Purge: Purge the chamber with an inert gas like nitrogen.
Heating: Heat the wafers to the deposition temperature (e.g., 400°C).

Gas Introduction: Introduce the precursor gases, typically silane (SiH4) and ammonia (NH3),
into the chamber at controlled flow rates.[9][10]

Plasma Ignition: Ignite a plasma in the chamber using a radio frequency (RF) source. The
plasma dissociates the precursor gases.

Deposition: The dissociated species react on the wafer surface to form a silicon nitride film
containing a significant amount of hydrogen. The deposition time determines the film
thickness.

Chamber Purge and Unloading: Turn off the plasma and gas flows, purge the chamber, cool
down, and unload the wafers.

. llluminated Annealing for LID Regeneration

This protocol describes a method to permanently deactivate boron-oxygen complexes.
Sample Placement: Place the finished solar cells on a temperature-controlled hotplate.
Heating: Heat the cells to the desired regeneration temperature (e.g., 150°C).

lllumination: Simultaneously illuminate the cells with a light source of known intensity (e.g., 1
sun, 100 mW/cm?).

Treatment Duration: Maintain the temperature and illumination for a specific duration (e.g.,
10-30 minutes). The optimal time depends on the temperature and the initial defect
concentration.
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¢ Cooling: Turn off the light source and cool the cells down to room temperature.

Visualizations
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Caption: Boron-Oxygen Complex Lifecycle and Mitigation Pathways.
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Experimental Workflow for Boron Emitter Formation and Passivation
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Caption: Workflow for Boron Emitter Formation and Passivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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